molecular formula C8H15N B3429074 6-Azaspiro[3.5]nonane hydrochloride CAS No. 71873-27-3

6-Azaspiro[3.5]nonane hydrochloride

Cat. No.: B3429074
CAS No.: 71873-27-3
M. Wt: 125.21 g/mol
InChI Key: OSWZGWQDPZSXLZ-UHFFFAOYSA-N
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Description

6-Azaspiro[35]nonane hydrochloride is a spirocyclic compound with a unique structure that includes a nitrogen atom within a six-membered ring fused to a three-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Azaspiro[3.5]nonane hydrochloride typically involves the use of N-Boc-4-piperidone as a starting material. The synthetic route includes the following steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of economical and readily available reagents, simple operational procedures, and conditions that ensure high product purity and yield .

Chemical Reactions Analysis

Types of Reactions

6-Azaspiro[3.5]nonane hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the nitrogen atom plays a crucial role.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenated compounds and nucleophiles are typically used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

6-Azaspiro[3.5]nonane hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Azaspiro[3.5]nonane hydrochloride involves its interaction with specific molecular targets. The nitrogen atom within the spirocyclic structure allows it to bind to various enzymes and receptors, potentially inhibiting their activity. This interaction can modulate biological pathways, making it a valuable compound in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

  • 6-Azaspiro[3.5]nonane-1,3-diol hydrochloride
  • 2-Oxa-6-azaspiro[3.3]heptane
  • 2-Oxa-7-azaspiro[3.5]nonane

Uniqueness

6-Azaspiro[3.5]nonane hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different set of reactivity and binding characteristics, making it a valuable tool in various research applications .

Properties

CAS No.

71873-27-3

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

6-azaspiro[3.5]nonane

InChI

InChI=1S/C8H15N/c1-3-8(4-1)5-2-6-9-7-8/h9H,1-7H2

InChI Key

OSWZGWQDPZSXLZ-UHFFFAOYSA-N

SMILES

C1CC2(C1)CCCNC2.Cl

Canonical SMILES

C1CC2(C1)CCCNC2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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